molecular formula C16H21NO4S B163767 MS-Ppoh CAS No. 206052-02-0

MS-Ppoh

Cat. No. B163767
M. Wt: 323.4 g/mol
InChI Key: REUHFEYPDFRRGJ-UHFFFAOYSA-N
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Description

MS-Ppoh is a selective inhibitor of the epoxygenation reactions catalyzed by specific CYP450 isozymes . It inhibits the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes with an IC50 value of 13 μM, but has no effect on the formation of 20-HETE, the ω-hydroxylation product of CYP4A1 .


Synthesis Analysis

MS-Ppoh has been used as an EET-synthesis inhibitor that blocked the role of EETs as mediators of insulin-mediated augmentation of skeletal muscle perfusion . It significantly decreased coronary reactive hyperemia (CRH) after a brief ischemia .


Molecular Structure Analysis

The molecular formula of MS-Ppoh is C16H21NO4S . It contains total 43 bond(s); 22 non-H bond(s), 10 multiple bond(s), 9 rotatable bond(s), 3 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ether(s) (aromatic), and 1 sulfonamide(s) (thio-/dithio-) .


Chemical Reactions Analysis

MS-Ppoh is a selective inhibitor of the epoxygenation reactions catalyzed by specific CYP450 isozymes . It inhibits the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes with an IC50 value of 13 μM, but has no effect on the formation of 20-HETE, the ω-hydroxylation product of CYP4A1 .


Physical And Chemical Properties Analysis

The molecular weight of MS-Ppoh is 323.4 g/mol . It is a crystalline solid . Its solubility is 30 mg/ml in DMF and DMSO, and 25 mg/ml in ethanol .

Scientific Research Applications

Analysis in Active Packaging Materials

MS-PPOH is utilized in the analysis of non-volatile migrants from active packaging materials. Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), especially with a quadrupole-time-of-flight (Q-TOF) mass analyzer, offers high sensitivity and accuracy for identifying unknown compounds in materials like polypropylene (PP), ethylene-vinyl alcohol copolymer (EVOH), and poly(ethylene terephthalate) (PET) (Aznar, Rodríguez-Lafuente, Alfaro, & Nerín, 2012).

Functionalized Polypropylene Nanocomposites

Functionalized polypropylene with hydroxyl group (PPOH) nanocomposites have been studied using rheo-optical near-infrared measurements. This study enhances understanding of the reinforcement mechanism in nanocomposites and contributes to advancements in material strength and durability in various applications (Watanabe, Shinzawa, Kunioka, Mizukado, Suda, & Hagihara, 2017).

Molecular Diagnostics in Viral Infections

Mass spectrometry, including MS-PPOH techniques, has been increasingly used in molecular diagnostics of viral infections. Its high accuracy, sensitivity, and wide dynamic range make it a superior platform for analyzing proteins, lipids, nucleic acids, and carbohydrates in the clinical field (Ganova-Raeva & Khudyakov, 2013).

Biophysics and Structural Biology

In biophysics and structural biology, MS-PPOH plays a crucial role in studying protein architecture, dynamics, and interactions. MS techniques complement other biophysical tools, allowing the study of proteins under near-physiological conditions and the analysis of complex protein-protein interactions (Gheyi & Molina-Martin, 2017).

Proteomics and Biomolecular Analysis

MS-PPOH is integral in proteomics for the analysis of proteins and biomolecules. It's used for identifying, quantifying, and characterizing biomolecules in biological conditions or samples. The coupling of liquid chromatography with MS (LC-MS/MS) has made large-scale proteomics experiments more commonplace (Savaryn, Toby, & Kelleher, 2016).

Cancer Cell Death Mechanisms

In cancer research, MS-PPOH helps in understanding cell death mechanisms associated with therapies like gold nanorod photothermal therapy. MS complements other techniques like surface-enhanced Raman spectroscopy, providing insights into metabolic and proteomic changes during therapy (Ali, Wu, Han, Zang, Xiao, Tang, Wu, Fernández, & El-Sayed, 2016).

Biomedical Tissue Analysis

Mass spectrometric imaging (MSI) using MS-PPOH techniques offers a unique perspective in biomedical tissue analysis, especially in understanding the distribution of trace elements and isotopes within tissue sections. This is pivotal in brain and cancer research, drug development, and environmental science (Becker, Matusch, & Wu, 2014).

Pharmaceutical Drug Discovery

In pharmaceutical drug discovery, biochemical applications of MS-PPOH are vital. It aids in compositional analyses of biomolecules, especially proteins, and measures molecular functions like ligand binding, significantly impacting drug discovery and development (Geoghegan & Kelly, 2005).

Enzymatic Conversions Monitoring

MS-PPOH is used in monitoring enzymatic reactions, offering a versatile tool for studying enzyme-catalyzed processes. This includes pre-steady-state kinetic studies, steady-state kinetic studies, and enzyme inhibition studies, enhancing our understanding of biochemical processes (Liesener & Karst, 2005).

Biotherapeutic Drug Discovery

In biotherapeutic drug discovery, MS-PPOH plays a key role in analyzing antibodies and newer biologic moieties like antibody-drug conjugates and multispecific antibodies. This includes denaturing and native-MS analysis, which is vital for characterizing therapeutic targets and modalities (Campuzano & Sandoval, 2021).

Future Directions

Vascular endothelial overexpression of CYP2J2 enhances coronary reactive hyperemia (CRH) in mice, and MS-Ppoh, a CYP epoxygenase inhibitor, has been shown to attenuate CRH . These findings suggest that MS-Ppoh could be used in future research to further understand the role of CYP epoxygenases in CRH . Another study suggests that MS-Ppoh could be used to investigate the role of IGF-1 signaling in astrocyte-mediated neurovascular coupling in mice .

properties

IUPAC Name

N-methylsulfonyl-6-(2-prop-2-ynoxyphenyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-3-13-21-15-11-8-7-10-14(15)9-5-4-6-12-16(18)17-22(2,19)20/h1,7-8,10-11H,4-6,9,12-13H2,2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUHFEYPDFRRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)CCCCCC1=CC=CC=C1OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MS-Ppoh

CAS RN

206052-02-0
Record name N-(Methylsulfonyl)-2-(2-propyn-1-yloxy)benzenehexanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206052-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
480
Citations
X Peng, JR Carhuapoma, A Bhardwaj… - … of physiology-heart …, 2002 - journals.physiology.org
… Our conclusions are based on assumptions of the selectivity of MS-PPOH and miconazole as epoxygenase inhibitors. MS-PPOH is a substrate inhibitor of epoxygenase activity with an …
Number of citations: 135 journals.physiology.org
X Peng, C Zhang, NJ Alkayed… - Journal of Cerebral …, 2004 - journals.sagepub.com
… the groups receiving L-NNA, MS-PPOH, MS-PPOH plus L-NNA, … The reduction in the evoked CBF response with MS-PPOH and … Therefore, MS-PPOH and miconazole are unlikely to be …
Number of citations: 97 journals.sagepub.com
M Di Pascoli, F Zampieri, A Verardo, P Pesce… - …, 2016 - Wiley Online Library
… MS-PPOH, 25.3 ± 7.1 mL/min/100 g body weight in untreated rats with cirrhosis, and 13.6 ± 5.7 mL/min/100 g body weight in rats with cirrhosis treated with MS-PPOH, … after MS-PPOH …
Number of citations: 21 aasldpubs.onlinelibrary.wiley.com
AE Loot, R Popp, B Fisslthaler, J Vriens… - Cardiovascular …, 2008 - academic.oup.com
… MS-PPOH (10 µmol/L; Figure 1B), while MS-PPOH was without effect in the absence of l-NAME and diclofenac. None of the pharmacological treatments employed influenced either the …
Number of citations: 192 academic.oup.com
MA VanAlstine, LB Hough - Drug metabolism and disposition, 2011 - ASPET
… We were surprised to find that the spectrum of action of MS-PPOH did not always mirror that of PPOH on rat or human P450 isoforms. Similar to the effects of PPOH, MS-PPOH was a …
Number of citations: 10 dmd.aspetjournals.org
K Nithipatikom, JM Moore, MA Isbell… - American Journal …, 2006 - journals.physiology.org
… the CYP epoxygenase inhibitor MS-PPOH suggests that this is not likely. MS-PPOH did not … of EET production, was completely blocked by MS-PPOH. The additive effects of DDMS and …
Number of citations: 122 journals.physiology.org
A Bhardwaj, FJ Northington… - … of physiology-heart …, 2000 - journals.physiology.org
… The same was true for MS-PPOH. Thus it is highly unlikely that the suppressed blood flow response to NMDA by miconazole and MS-PPOH is attributable to NOS inhibition. Direct …
Number of citations: 100 journals.physiology.org
E Brand-Schieber, JF Falck… - Journal of physiology and …, 2000 - agro.icm.edu.pl
… We also examined the effect of MS-PPOH on renal excretiry function. Three hours after MS-PPDH administration to anesthetized rats, urine flow rate became significantly higher [vehicle-…
Number of citations: 54 agro.icm.edu.pl
ER Gross, K Nithipatikom, AK Hsu, JN Peart… - Journal of molecular and …, 2004 - Elsevier
… -6-(2-propargyloxyphenyl)hexanamide (MS-PPOH, CYP epoxygenase inhibitor, 3 mg/kg), or … Rats treated with MIC, 17-ODYA and DDMS, but not MS-PPOH, produced comparable …
Number of citations: 81 www.sciencedirect.com
NW Rajapakse, RJ Roman, JR Falck… - American Journal …, 2004 - journals.physiology.org
… We confirmed the ability of MS-PPOH to selectively reduce epoxygenase activity after in vivo administration by measuring the metabolism of AA by CYP epoxygenase and ω-…
Number of citations: 13 journals.physiology.org

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